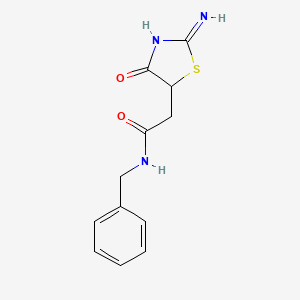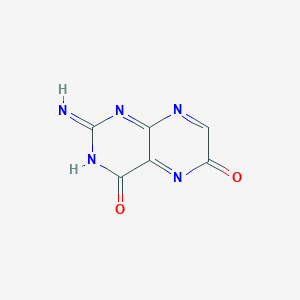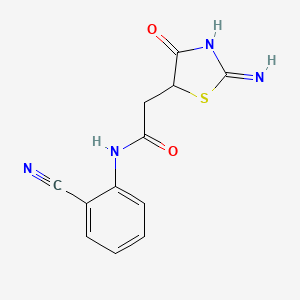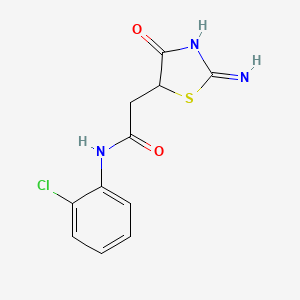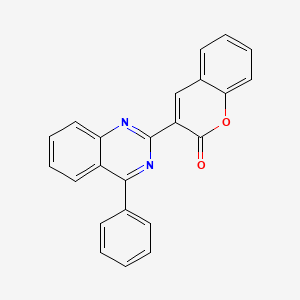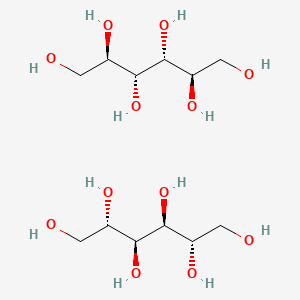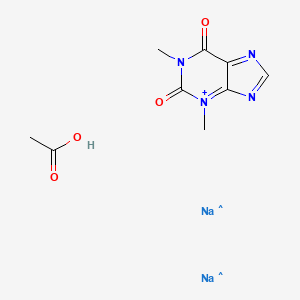![molecular formula C16H35ClN10 B12344917 2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine;hexane-1,6-diamine;hydrochloride](/img/structure/B12344917.png)
2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine;hexane-1,6-diamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine;hexane-1,6-diamine;hydrochloride is a chemical compound with the molecular formula C16H35ClN10. . This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine;hexane-1,6-diamine;hydrochloride involves the polymerization of hexamethylenediamine with N,N’‘’-1,6-hexanediylbis(N’-cyanoguanidine) in the presence of hydrochloric acid . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired polymer. Industrial production methods often involve large-scale reactors and continuous monitoring to maintain the quality and yield of the product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine;hexane-1,6-diamine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and polymerization reactions.
Biology: It has applications in biological research, particularly in studying cellular processes and interactions.
Medicine: This compound is explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: It is used in the production of disinfectants, antiseptics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with cellular components, leading to the disruption of cellular processes. It targets specific molecular pathways, including those involved in cell membrane integrity and enzyme activity. The exact molecular targets and pathways can vary depending on the specific application and conditions .
Comparison with Similar Compounds
Similar compounds to 2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine;hexane-1,6-diamine;hydrochloride include:
Polyhexamethylene biguanide (PHMB): Known for its antimicrobial properties, PHMB is used in similar applications but has different structural characteristics.
Hexamethylenediamine derivatives: Various derivatives of hexamethylenediamine are used in polymer production and other industrial applications.
The uniqueness of this compound lies in its specific polymer structure and the range of applications it supports.
Properties
Molecular Formula |
C16H35ClN10 |
|---|---|
Molecular Weight |
403.0 g/mol |
IUPAC Name |
2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine;hexane-1,6-diamine;hydrochloride |
InChI |
InChI=1S/C10H18N8.C6H16N2.ClH/c11-7-17-9(13)15-5-3-1-2-4-6-16-10(14)18-8-12;7-5-3-1-2-4-6-8;/h1-6H2,(H3,13,15,17)(H3,14,16,18);1-8H2;1H |
InChI Key |
GGBZCCPSKRKGQB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN)CCN.C(CCCN=C(N)NC#N)CCN=C(N)NC#N.Cl |
Related CAS |
27083-27-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


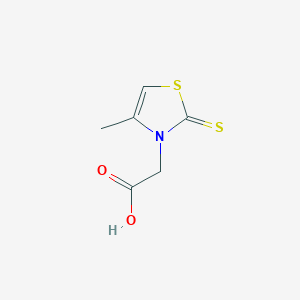

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12344859.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B12344860.png)
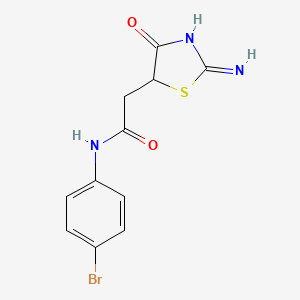
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12344868.png)
